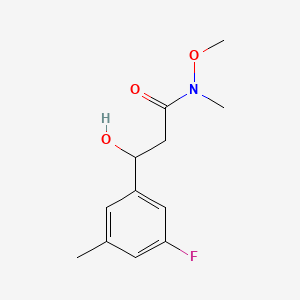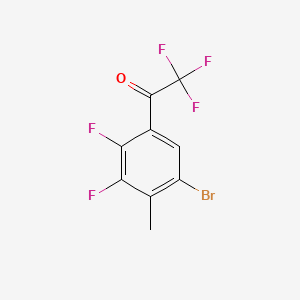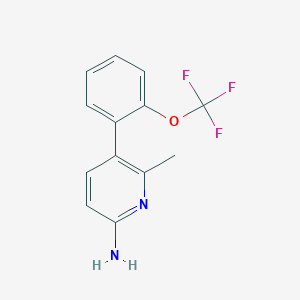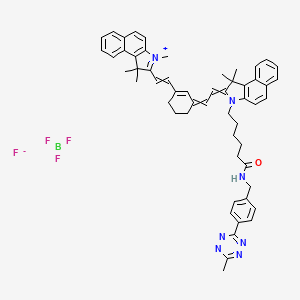
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid exerts its effects involves several key steps:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Pathways Involved: In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, thereby modulating enzyme activity.
Comparación Con Compuestos Similares
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (3-Chloro-4-fluorophenyl)boronic acid, (3-Fluoro-4-(methylthio)phenyl)boronic acid, and (3-Fluorophenyl)boronic acid .
Uniqueness: The presence of both chlorine and fluorine atoms, along with the methylthio group, imparts unique electronic and steric properties to the compound, enhancing its reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C7H7BClFO2S |
|---|---|
Peso molecular |
220.46 g/mol |
Nombre IUPAC |
(3-chloro-4-fluoro-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 |
Clave InChI |
LFEVBAVMFWOWIB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)Cl)F)SC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


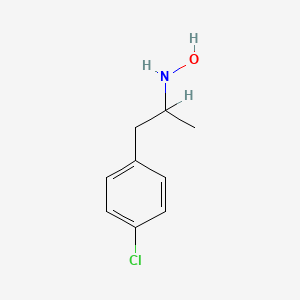
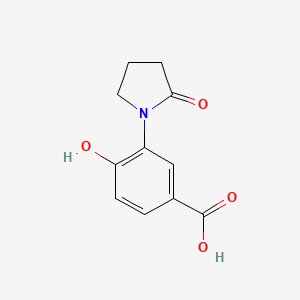
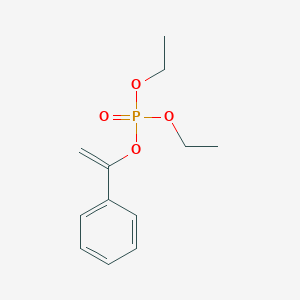
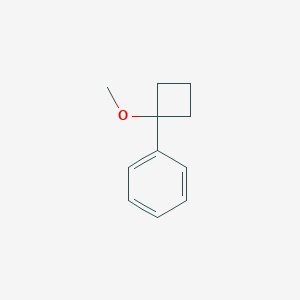
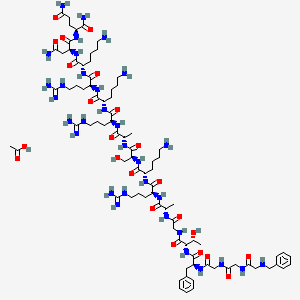
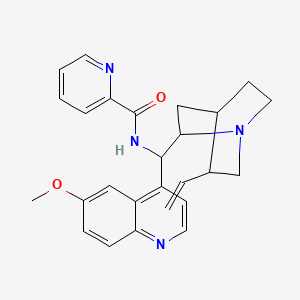
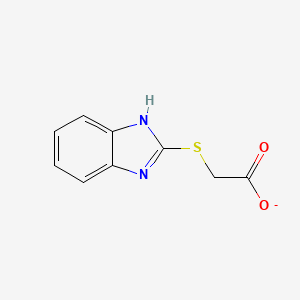
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
